
2-Fluoro-2-(3-methylcyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-(3-methylcyclohexyl)acetic acid is a fluorinated carboxylic acid with the molecular formula C9H15FO2 and a molecular weight of 174.21 g/mol . This compound is notable for its unique structure, which includes a fluorine atom and a cyclohexyl ring, making it a valuable building block in organic synthesis and pharmaceutical research.
Méthodes De Préparation
One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable cyclohexyl precursor under controlled conditions . Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-Fluoro-2-(3-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Applications De Recherche Scientifique
2-Fluoro-2-(3-methylcyclohexyl)acetic acid is used in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-(3-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to altered biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
2-Fluoro-2-(3-methylcyclohexyl)acetic acid can be compared with other similar compounds, such as:
2-(3-Fluoro-3-methylcyclohexyl)acetic acid: This compound has a similar structure but differs in the position of the fluorine atom, which can affect its reactivity and biological activity.
2-(5-Fluoro-2-methoxyphenyl)acetic acid: This compound contains a fluorinated aromatic ring, offering different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which provide distinct advantages in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C9H15FO2 |
|---|---|
Poids moléculaire |
174.21 g/mol |
Nom IUPAC |
2-fluoro-2-(3-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H15FO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h6-8H,2-5H2,1H3,(H,11,12) |
Clé InChI |
JJBXTLYMUAZMTR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


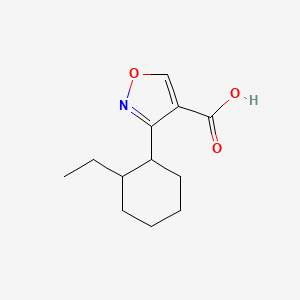
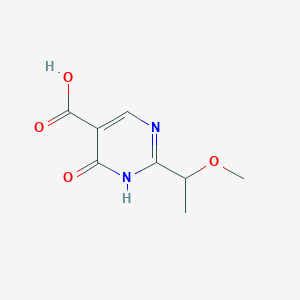
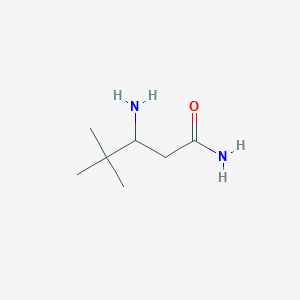
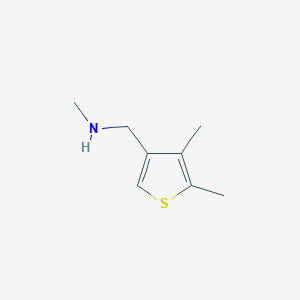
amine](/img/structure/B13201426.png)
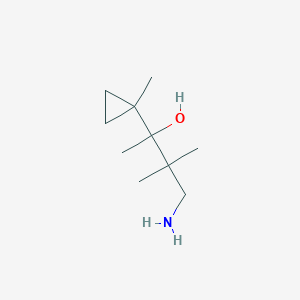

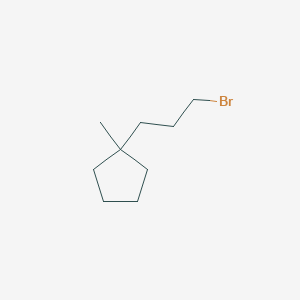
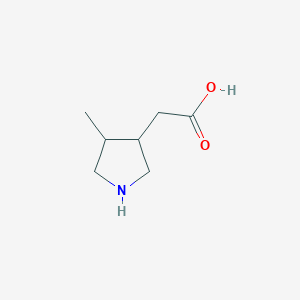
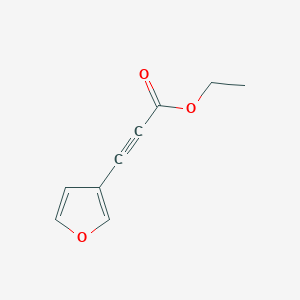
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13201467.png)

![{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13201486.png)
![8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B13201496.png)
